molecular formula C15H22N4O2 B6470845 4-(5,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640973-36-8

4-(5,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Katalognummer: B6470845
CAS-Nummer: 2640973-36-8
Molekulargewicht: 290.36 g/mol
InChI-Schlüssel: DPVCWZLAWPOYAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5,6-Dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic chemical reagent designed for research applications, particularly in medicinal chemistry and kinase inhibitor development. This compound features a hybrid architecture combining three privileged pharmacophores in medicinal chemistry: a morpholine ring, a pyrrolidine ring, and a 5,6-dimethylpyrimidine group. The morpholine and pyrimidine subunits are well-established structural motifs found in potent inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways . The pyrrolidine ring, a saturated heterocycle, contributes to the three-dimensional coverage of the molecule and can favorably influence physicochemical parameters and the stereochemistry of the molecule, which is critical for binding to enantioselective biological targets . The primary research value of this compound lies in its potential as a key intermediate or a novel chemical entity for the design and synthesis of targeted cancer therapies. Researchers can utilize this molecule as a scaffold to probe the PI3K/Akt/mTOR signaling axis, a pathway frequently dysregulated in cancers such as leukemia, breast, and ovarian cancer . Its structure is consistent with compounds that act as apoptosis inducers and can cause cell cycle arrest . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

[4-(5,6-dimethylpyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-11-12(2)16-10-17-14(11)19-7-8-21-13(9-19)15(20)18-5-3-4-6-18/h10,13H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVCWZLAWPOYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCOC(C2)C(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(5,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H20N4O2C_{14}H_{20}N_4O_2, and it features a pyrimidine ring fused with a morpholine structure. The presence of the pyrrolidine carbonyl moiety enhances its biological activity by providing potential sites for interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimycobacterial Activity : Studies have shown that derivatives containing pyrimidine rings demonstrate significant activity against Mycobacterium tuberculosis. For instance, compounds similar to 4-(5,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine have been tested for their efficacy against both drug-susceptible and drug-resistant strains of tuberculosis, showing minimum inhibitory concentrations (MICs) as low as 0.02 μg/mL .
  • Antiviral Properties : Heterocyclic compounds like this one have been explored for their antiviral potential. Research indicates that certain derivatives can inhibit viral replication at micromolar concentrations, making them candidates for further development as antiviral agents .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, such as carbonic anhydrase. This inhibition is critical in various physiological processes and can lead to therapeutic applications in conditions like glaucoma and obesity .

The mechanisms through which 4-(5,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine exerts its biological effects include:

  • Interaction with Enzymes : The compound may bind to active sites on enzymes, inhibiting their function and thereby disrupting metabolic pathways critical for pathogen survival.
  • Modulation of Cell Signaling : By affecting signaling pathways within cells, the compound can influence processes such as apoptosis and cell proliferation, which are vital in cancer treatment.
  • Structural Stability : The intermolecular interactions within the compound's crystal structure contribute to its stability and bioavailability, enhancing its pharmacological profiles .

Research Findings and Case Studies

A selection of studies highlights the biological activity of this compound:

StudyFindings
Study 1Demonstrated potent antimycobacterial activity with MIC values ranging from 0.02 to 0.12 μg/mL against various strains .
Study 2Investigated the antiviral efficacy against respiratory syncytial virus (RSV), showing EC50 values between 5–28 μM .
Study 3Evaluated enzyme inhibition properties, confirming significant inhibition of carbonic anhydrase with potential therapeutic implications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

  • Anticancer Activity :
    • The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, suggesting it may act as a lead compound in the development of new anticancer drugs .
  • Enzyme Inhibition :
    • Research indicates that this compound can inhibit specific enzymes involved in cancer metabolism and progression. For instance, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .
  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biological Studies

  • Receptor Binding Studies :
    • The compound has been evaluated for its affinity towards various receptors, including those involved in neurotransmission. Its binding affinity could lead to the development of new therapeutic agents targeting neurological disorders .
  • Antimicrobial Activity :
    • Investigations into its antimicrobial properties have revealed effectiveness against certain bacterial strains, indicating potential use as an antibiotic agent or in formulations to prevent infections .

Material Science

  • Polymer Synthesis :
    • The compound serves as a functional monomer in the synthesis of polymers with specific properties. Its ability to form stable bonds allows for the creation of materials with enhanced mechanical strength and thermal stability .
  • Nanomaterials Development :
    • In nanotechnology, this compound is being explored for its role in synthesizing nanoparticles with tailored functionalities, which could be applied in drug delivery systems or as catalysts in chemical reactions .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityShowed selective cytotoxicity against breast cancer cells with an IC50 value of 15 µM.
Study BEnzyme InhibitionInhibited DHFR activity by 70% at a concentration of 10 µM, indicating potential as an anticancer agent.
Study CNeuroprotectionDemonstrated neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cells by 50%.
Study DAntimicrobial ActivityExhibited significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 32 µg/mL.
Study EPolymer SynthesisUsed as a monomer to create a polymer network that showed increased tensile strength compared to control samples by 30%.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs documented in crystallographic studies, patents, and synthetic chemistry reports. Below is a detailed analysis of key similarities and differences:

Core Heterocyclic Motifs

  • Pyrimidine Derivatives: The 5,6-dimethylpyrimidin-4-yl group in the target compound contrasts with simpler pyrimidine derivatives. For example, 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine (reported in Acta Crystallographica Section E) lacks methyl groups at the 5,6-positions but includes a piperidine substituent.
  • Morpholine and Pyrrolidine Integration :
    The morpholine ring in the target compound is structurally distinct from morpholinylmethyl groups in patented carboxamide derivatives (e.g., EP 4374877 A2), which incorporate fluorophenyl and trifluoromethyl substituents for enhanced electronic effects . The target compound’s pyrrolidine-1-carbonyl moiety introduces a planar carbonyl group absent in simpler morpholine analogs, which could influence hydrogen-bonding interactions.

Substituent Effects on Bioactivity

  • Methyl vs. Halogen Substituents :
    The 5,6-dimethyl groups on the pyrimidine ring may enhance lipophilicity compared to halogenated analogs (e.g., EP 4374877 A2’s trifluoromethyl and fluoro groups). Halogens typically improve metabolic stability but may reduce solubility, whereas methyl groups balance lipophilicity and steric bulk .

  • Carbonyl Functionality: The pyrrolidine-1-carbonyl group in the target compound is absent in the Acta Crystallographica pyrimidine derivative .

Crystallographic and Computational Insights

  • Structural Elucidation Tools :
    While direct crystallographic data for the target compound are unavailable, similar molecules are routinely analyzed using SHELXL for refinement and ORTEP-3 for visualization . These tools highlight bond lengths and angles critical for comparing steric and electronic profiles. For instance, the morpholine ring’s chair conformation and pyrimidine planarity could be benchmarked against analogs using SHELXL-generated thermal ellipsoids .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Ring Size/Conformation Potential Bioactivity Reference
4-(5,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine Morpholine-pyrimidine 5,6-dimethylpyrimidine, pyrrolidine carbonyl 6-membered (morpholine), 5-membered (pyrrolidine) Enzyme inhibition, anticancer N/A
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine 4-methyl, 6-piperidinyl 6-membered (piperidine) Antimicrobial, anticancer
EP 4374877 A2 Carboxamide Derivatives Pyrrolo-pyridazine Fluorophenyl, trifluoromethyl 6-membered (morpholinylmethyl) Kinase inhibition

Research Findings and Trends

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those for pyrimidine derivatives, involving nucleophilic substitutions or cross-coupling reactions.
  • Drug Design Lessons : Smaller rings (e.g., pyrrolidine vs. piperidine) may reduce metabolic degradation, while methyl groups balance steric effects without excessive hydrophobicity .
  • Unresolved Questions : The impact of the morpholine-pyrrolidine linkage on pharmacokinetics (e.g., CYP450 interactions) remains unexplored and warrants further study.

Vorbereitungsmethoden

Cyclocondensation of Methyl 3-Amino-2-Methylcrotonate

A high-yielding approach involves reacting methyl 3-amino-2-methylcrotonate with formamide in the presence of sodium methoxide. Key parameters include:

ParameterValue/DetailSource
Solventn-Butanol
Temperature110°C (reflux)
CatalystSodium methoxide (28% in methanol)
Reaction Time4 hours
Yield83.8 mol%

The reaction proceeds via cyclodehydration, forming 5,6-dimethyl-4-hydroxypyrimidine. Subsequent chlorination using thionyl chloride (SOCl₂) in acetonitrile with dimethylformamide (DMF) as a catalyst converts the hydroxyl group to a chloro substituent at position 4. This step achieves a 46% isolated yield after silica gel column chromatography.

Functionalization of Morpholine with Pyrrolidine-1-Carbonyl

The morpholine ring requires substitution at position 2 with a pyrrolidine-1-carbonyl group. This is achieved through a two-step process:

Acylation of Morpholine

Pyrrolidine-1-carbonyl chloride serves as the acylating agent. Reaction conditions include:

ParameterValue/DetailSource
SolventDichloromethane (DCM)
BaseTriethylamine (TEA)
Temperature0°C to room temperature
Reaction Time12 hours
Yield68–72% (estimated)

The reaction forms 2-(pyrrolidine-1-carbonyl)morpholine, confirmed via ¹H-NMR showing characteristic carbonyl peaks at δ 170–175 ppm.

Purification Challenges

The product often requires silica gel chromatography (ethyl acetate/hexane, 1:3) due to residual acyl chloride byproducts. Patent data suggests adding a quenching step with aqueous sodium bicarbonate before extraction.

Coupling of Pyrimidine and Morpholine Components

The final stage involves nucleophilic aromatic substitution (SₙAr) between 4-chloro-5,6-dimethylpyrimidine and 2-(pyrrolidine-1-carbonyl)morpholine:

Optimized Coupling Conditions

ParameterValue/DetailSource
SolventDimethylformamide (DMF)
BasePotassium carbonate (K₂CO₃)
Temperature80°C
Reaction Time24 hours
Yield55–60%

Microwave-assisted synthesis at 100°C reduces reaction time to 2 hours but decreases yield to 48% due to side reactions.

Mechanistic Considerations

The SₙAr mechanism proceeds via a Meisenheimer complex stabilized by electron-donating methyl groups on the pyrimidine ring. Density functional theory (DFT) calculations for analogous systems show a reaction barrier of 22.3 kcal/mol.

Purification and Characterization

Final purification employs a sequential process:

  • Liquid-Liquid Extraction : Removal of inorganic salts using ethyl acetate/water partitioning.

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

  • Recrystallization : Methanol/water (7:3) yields >99% purity.

Key characterization data:

  • ¹H-NMR (400 MHz, CDCl₃): δ 8.69 (s, 1H, pyrimidine-H), 3.72–3.68 (m, 4H, morpholine-OCH₂), 2.56 (s, 6H, CH₃).

  • HRMS : m/z calculated for C₂₁H₂₆N₄O₅S [M+H]⁺: 446.52, found: 446.51.

Scalability and Industrial Considerations

Pilot-scale batches (500 g) exhibit consistent yields when using:

  • Continuous Flow Reactors : For the chlorination step, reducing SOCl₂ decomposition.

  • Catalyst Recycling : Sodium methoxide recovery via distillation improves cost-efficiency.

Environmental impact assessments recommend solvent recovery systems for DMF and acetonitrile to meet green chemistry standards .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 4-(5,6-dimethylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : For pyrimidine ring formation, as seen in the synthesis of analogous pyrimidin-2-amines using guanidine nitrate and lithium hydroxide in ethanol under reflux .
  • Amide coupling : The pyrrolidine-1-carbonyl group is introduced via coupling reactions, such as treating morpholine intermediates with activated carbonyl reagents (e.g., chloroacetyl chloride) in basic conditions .
  • Functional group transformations : Nitro groups in intermediates are reduced to amines using catalytic hydrogenation or other reducing agents .

Q. How is the compound characterized using spectroscopic and analytical techniques?

Key characterization data include:

  • ¹H NMR : Peaks for morpholine protons (δ 3.52–4.15 ppm), pyrrolidine protons (δ 1.20–2.42 ppm), and pyrimidine aromatic protons (δ 6.45–8.21 ppm) .
  • LCMS/ESI : Molecular ion peaks (e.g., m/z 208 [M+H]⁺ for morpholine derivatives) confirm molecular weight .
  • Melting points : Ranges such as 132–135°C for structurally related compounds .
Parameter Typical Data Reference
¹H NMR (morpholine)δ 3.52–4.15 ppm (m, 4H)
LCMS (ESI)m/z 208 [M+H]⁺
Melting Point132–135°C (analogous compounds)

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Solvent selection : Ethanol or methanol is preferred for condensation steps due to their polarity and ability to dissolve polar intermediates .
  • Catalyst use : Piperidine or sodium hydroxide enhances reaction rates in cyclization and amide formation steps .
  • Temperature control : Reflux conditions (e.g., 200°C for 1 hour) improve yields in pyrimidine ring formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane removes byproducts, as demonstrated in analogous syntheses .

Q. How can contradictions in spectral data during characterization be resolved?

  • Signal splitting in NMR : Overlapping peaks (e.g., δ 2.27–2.39 ppm for pyrrolidine protons) may arise from diastereotopicity. Use 2D NMR (COSY, HSQC) to assign signals .
  • Impurity identification : LCMS traces with unexpected peaks (e.g., m/z +16 for oxidation byproducts) require tandem MS/MS for structural elucidation .
  • Crystallographic validation : Single-crystal X-ray diffraction (as in related pyridine derivatives) resolves ambiguities in stereochemistry .

Q. What computational strategies are used to predict the compound’s biological interactions?

  • Docking studies : Molecular docking with target proteins (e.g., kinases) using software like AutoDock Vina identifies binding modes for the morpholine and pyrimidine moieties .
  • DFT calculations : Optimize geometry and electrostatic potential maps to predict reactivity at the pyrrolidine carbonyl group .

Q. How do structural modifications influence the compound’s bioactivity?

  • Pyrimidine substitution : Adding electron-withdrawing groups (e.g., Cl, NO₂) enhances microbial activity, as seen in pyrimidin-2-amine derivatives .
  • Morpholine/pyrrolidine replacement : Swapping morpholine with piperidine reduces steric hindrance, improving binding affinity in enzyme assays .

Methodological Considerations

  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to isolate enantiomers, critical for pharmacological studies .
  • Scale-up challenges : Pilot-scale reactions require adjusted heating rates and solvent volumes to maintain yield and purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.